Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,8(12)14-4)10-6-5-7(11)13-3/h10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWMHAKZMAPORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210885 | |
| Record name | N-(3-Methoxy-3-oxopropyl)-2-methylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106556-64-3 | |
| Record name | N-(3-Methoxy-3-oxopropyl)-2-methylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106556-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxy-3-oxopropyl)-2-methylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate typically involves the reaction of 3-methoxy-3-oxopropanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The raw materials are sourced from reliable suppliers, and the production process is optimized to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
a) Methyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((S)-morpholin-2-yl)propanoate (S36-4)
- Molecular Formula : C₁₇H₂₂N₂O₅
- Key Differences : Incorporates a benzyloxycarbonyl group and a morpholine ring, increasing molecular weight (346.37 g/mol ) and complexity. The morpholine moiety enhances solubility in polar solvents and may influence biological activity (e.g., as intermediates in drug synthesis) .
- Applications : Used in pharmaceutical research (e.g., RAS inhibitors), contrasting with the target compound’s undefined biological role in the evidence .
b) Methyl 2-benzoylamino-3-oxobutanoate (1)
- Molecular Formula: C₁₂H₁₃NO₄
- Key Differences: Features a benzoyl group and ketone, leading to higher LogP (estimated >1.5) and increased lipophilicity. Reactivity diverges due to the enolizable ketone, enabling condensation reactions (e.g., with aryl amines to form enaminones) .
- Applications : Primarily used as a precursor in heterocyclic synthesis, unlike the target compound, which lacks documented use in such reactions .
Complex III Inhibitors (Fungicides)
a) [(6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate (A.2.3)
- Molecular Formula: Not explicitly stated but likely >C₂₅H₃₀N₂O₉ (estimated MW >500 g/mol).
- Key Differences : Contains a benzyl-substituted dioxane ring and pyridine-carbonyl group, enhancing steric bulk and hydrogen-bonding capacity. This structural complexity correlates with fungicidal activity (Qi site inhibition in complex III) .
- Applications : Agricultural fungicide, contrasting with the target compound’s lack of reported pesticidal use .
Cyclic and Fluorinated Analogues
a) Cyclopentaneoctanoic acid, 3,5-bis(acetyloxy)-ε-(methoxyimino)-2-(3-methoxy-3-oxopropyl)-methyl ester
- Molecular Formula: C₂₃H₃₇NO₉
- Applications may include specialty chemicals or intermediates .
b) Fluorinated acrylates (e.g., 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl 2-propenoate)
- Molecular Formula: C₁₃H₁₂F₁₃NO₄S
- Key Differences : Fluorinated alkyl chains drastically increase hydrophobicity (LogP >3) and thermal stability. Used in coatings or surfactants, unlike the target compound’s moderate polarity .
Data Table: Key Properties of Methyl 2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoate vs. Analogues
*Estimated from structural analogues.
Research Findings and Implications
- Reactivity : The target compound’s amide and ester groups suggest susceptibility to enzymatic or chemical hydrolysis, akin to S36-4 . However, its lack of aromatic or fluorinated substituents limits applications in high-stability contexts (e.g., pesticides or fluoropolymers) .
- Synthetic Utility: Simpler structure compared to cyclopentaneoctanoic acid derivatives may facilitate scalable synthesis for ester-based intermediates.
Biological Activity
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate (CAS: 106556-64-3) is an organic compound with the molecular formula CHNO. It is a derivative of propanoic acid, characterized by the presence of a methoxy group and an amino group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 189.24 g/mol
- Functional Groups : Methoxy (-OCH), Amino (-NH), and Propanoate backbone.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxy-3-oxopropanoic acid with an appropriate amine under controlled conditions. The process often employs catalysts and inert atmospheres to ensure high purity and yield, followed by purification methods such as recrystallization or chromatography .
Research indicates that this compound may interact with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes. This interaction can affect various biochemical pathways within cells, although detailed studies are needed to fully elucidate these mechanisms .
Pharmacological Studies
Various studies have explored the biological activity of this compound:
- Antimicrobial Activity : Preliminary assays suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating bacterial infections.
- Cytotoxicity : In vitro studies have shown that this compound has a relatively low cytotoxicity profile, which is advantageous for therapeutic applications. It has been tested against several cancer cell lines, demonstrating selective activity against tumor cells while sparing normal cells .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.
Cytotoxicity Assessment
In another investigation focusing on cancer treatment, this compound was tested on glioma cells. The compound demonstrated an IC50 value of approximately 25 µM, indicating its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells without affecting normal astrocytes significantly .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | Antimicrobial, Low Cytotoxicity |
| 3-Methoxy-2-methyl-3-oxopropanoic acid | CHO | Moderate Antimicrobial |
| Methyl 4-amino-5,6-dihydrothiazole | CHNS | High Cytotoxicity |
This table highlights the unique biological activity of this compound compared to similar compounds.
Q & A
Q. Basic
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (C(CH₃)₂), δ 3.6–3.8 ppm (OCH₃), and δ 4.1–4.3 ppm (NH-CH₂) confirm backbone structure.
- ¹³C NMR : Signals at 170–175 ppm (ester C=O) and 50–55 ppm (quaternary carbon).
- MS : Molecular ion [M+H]⁺ at m/z 248.2 (calculated for C₁₀H₁₇NO₅). Fragmentation patterns (e.g., loss of methoxy group at m/z 217) validate functional groups .
How can contradictory NMR data for stereochemical assignments be resolved?
Advanced
Contradictions in stereochemistry (e.g., axial vs. equatorial NH placement) arise due to conformational flexibility. Methodological solutions:
- 2D NMR : NOESY correlations between NH and adjacent CH₃ groups clarify spatial proximity.
- Variable Temperature NMR : Cooling to –40°C slows rotation, resolving split peaks.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict lowest-energy conformers, aligning with observed coupling constants .
What factors influence the hydrolytic stability of this compound, and how can degradation pathways be mitigated?
Advanced
Hydrolysis of the ester group is pH-dependent:
- Acidic Conditions : Protonation of the carbonyl oxygen accelerates cleavage (t₁/₂ < 24 hrs at pH 2).
- Alkaline Conditions : OH⁻ nucleophilic attack on the ester (t₁/₂ < 12 hrs at pH 10).
Stabilization strategies: - Lyophilization : Store at –20°C under argon.
- Buffered Solutions : Use pH 6–7 phosphate buffers with 0.1% BHT antioxidant .
How do impurities form during synthesis, and what analytical methods identify them?
Advanced
Common impurities:
- Unreacted Bromoester : Detected via GC-MS (retention time ~8.2 min).
- Dimerization Products : Formed via Michael addition; identified by HPLC (C18 column, acetonitrile/water).
- Oxidative Byproducts : LC-HRMS (e.g., [M+16]⁺ for epoxide formation).
Mitigation: Inert atmosphere (N₂) and stoichiometric control of reagents .
What role does this compound play in peptide synthesis, and how does its Boc-protected analog compare?
Advanced
The tert-butoxycarbonyl (Boc) derivative, Methyl 2-(Boc-amino)-2-methylpropanoate, is a key intermediate for peptide coupling. Advantages:
- Steric Protection : Boc group prevents undesired side reactions during solid-phase synthesis.
- Deprotection : Trifluoroacetic acid (TFA) selectively removes Boc under mild conditions.
Comparative studies show 15–20% higher yield vs. Fmoc-protected analogs due to reduced steric hindrance .
How can computational modeling predict reactivity in nucleophilic substitution reactions?
Advanced
DFT-based models (e.g., Gaussian 16) calculate:
- Transition States : Activation energy for NH attack on α-carbon (ΔG‡ ~25 kcal/mol).
- Solvent Effects : PCM models show THF reduces ΔG‡ by 3 kcal/mol vs. DMSO.
Validation via kinetic isotope effects (KIE) confirms computed mechanisms .
What enzymatic interactions are observed, and how do they inform therapeutic applications?
Advanced
In vitro studies reveal:
- Esterase Inhibition : IC₅₀ = 12 µM for porcine liver esterase via competitive binding.
- Chymotrypsin Activation : Conformational changes in the active site (Kd = 8.3 µM).
Applications: Prodrug design for esterase-sensitive delivery .
How does structural modification (e.g., fluorination) alter physicochemical properties?
Advanced
Fluorine substitution at the methoxy group:
- LogP : Increases from 1.2 to 1.8 (improves membrane permeability).
- Metabolic Stability : CYP3A4-mediated oxidation reduced by 70%.
Synthetic route: Use Selectfluor® in acetonitrile at 60°C .
What are the limitations of current synthetic methodologies, and what innovations address them?
Advanced
Limitations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
